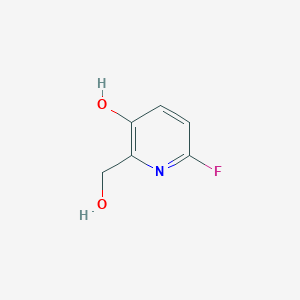
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO2. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide, resulting in the formation of 3,6-difluoro-2-methoxypyridine . This intermediate can then be further modified to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using fluorinated pyridine precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Fluoro-2-hydroxymethylpyridine
- 6-Fluoro-3-hydroxypyridine
Uniqueness
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H6FNO2 |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
6-fluoro-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |
Clave InChI |
KRXJAJLCSNIDFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
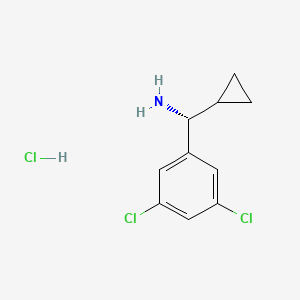


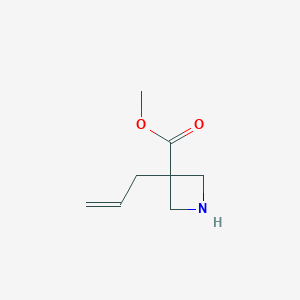


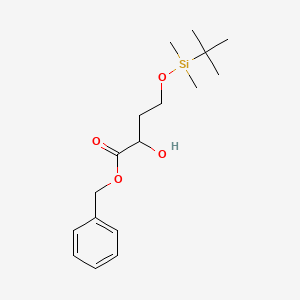
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
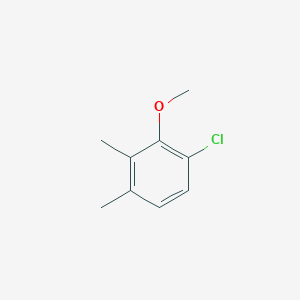
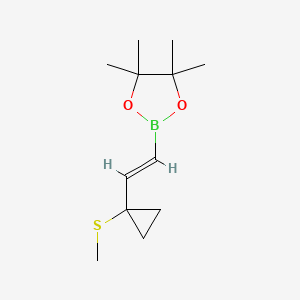
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
